1-(3-Methylphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one, also known by its CAS number 577697-42-8, is a chemical compound with significant relevance in scientific research and potential therapeutic applications. The molecular formula of this compound is C23H27N3O, and it has a molecular weight of approximately 361.48 g/mol .
This compound belongs to the class of pyrrolidinones, which are cyclic compounds that contain a pyrrolidine ring. It is characterized by the presence of a benzodiazole moiety, which contributes to its biological activity. The compound’s structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological studies.
The synthesis of 1-(3-Methylphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. The general approach includes:
Specific reaction conditions such as temperature, solvent choice, and catalysts play critical roles in optimizing yield and purity during synthesis.
The molecular structure of 1-(3-Methylphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one features:
The compound can be represented by the following structural formula:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of synthesized compounds. For instance, the InChIKey for this compound is DFHWBTWCVMBOMR-UHFFFAOYSA-N, which provides a unique identifier for database searches .
The chemical reactivity of 1-(3-Methylphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can be explored through various reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
The mechanism of action for 1-(3-Methylphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is not fully elucidated but may involve:
Further studies are needed to clarify its precise mechanisms and potential therapeutic targets.
The physical properties of 1-(3-Methylphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one include:
Key chemical properties include:
Data on melting point, boiling point, and other thermodynamic properties are crucial for practical applications but require experimental determination.
The potential applications of 1-(3-Methylphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one span various fields:
Further research is necessary to fully explore its capabilities and establish its role in medicinal chemistry.
The synthesis of 1-(3-methylphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one requires sequential construction of its pyrrolidinone core and benzimidazole moiety, followed by strategic coupling and alkylation. This hybrid architecture demands precise regiochemical control at each stage.
The pyrrolidin-2-one ring is typically constructed via intramolecular lactamization of γ-aminobutyric acid derivatives. Deep eutectic solvents (DES), particularly choline chloride/urea mixtures, significantly enhance this cyclization under ultrasonic irradiation. These solvents act as dual catalysts and reaction media, facilitating ring closure at 60–80°C within 30–45 minutes (compared to 6+ hours in conventional solvents). Key advantages include:
Table 1: Cyclization Methods for Pyrrolidin-2-one Synthesis
Method | Conditions | Yield (%) | Byproduct Formation |
---|---|---|---|
DES/Ultrasound | ChCl:Urea, 60°C, 30 min | 88–92 | <5% |
Traditional Thermal | Toluene, reflux, 6–8 h | 65–70 | 15–20% |
Lewis Acid-Catalyzed | AlCl₃, CH₂Cl₂, 0°C to rt, 2 h | 75–80 | 10–12% |
Benzimidazole C2-lithiation enables direct coupling to the pyrrolidinone nucleus. Critical regioselectivity is achieved through:
This method achieves >95% regioselectivity at C2, avoiding N1/N3 competing reactions. The electron-withdrawing effect of the pre-formed pyrrolidinone carbonyl activates the C4 position for nucleophilic attack.
N-alkylation precedes or follows hybrid assembly, with timing impacting overall yield:
Microwave-assisted alkylation (100°C, 10 min) increases pentyl incorporation efficiency to 94% while reducing di-alkylation to <3%.
Palladium-catalyzed Buchwald-Hartwig amination connects the 3-methylaniline fragment to the pyrrolidinone nitrogen:
Table 2: Catalytic Systems for Key Bond Formation
Bond Formed | Catalyst System | Temp (°C) | Yield (%) | Side Products |
---|---|---|---|---|
Pyrrolidinone N–Aryl | Pd₂(dba)₃/XPhos | 100 | 78–82 | <5% Dehalogenation |
Benzimidazole C2–Pyrrolidine | CuI/Proline, K₂CO₃ | 80 | 70–75 | 15% Homocoupling |
Lactam C4–Benzimidazole | Sc(OTf)₃, CH₃CN, reflux | 82 | 85–88 | <3% Ring-opened product |
Alternative routes employ Sonogashira coupling between 2-ethynylbenzimidazoles and 4-iodopyrrolidinones, though alkyne reduction adds synthetic steps.
Scandium(III) triflate catalyzes the key ring-forming step through:
This approach bypasses unstable intermediates encountered in classical methods. The catalyst tolerates the pentyl group without N-dealkylation (0.5 mol% loading achieves 88% yield).
The stereogenic center at pyrrolidinone C4 is controlled via:
Methylphenyl substituents at C1 show minimal stereodirecting effects, necessitating external chiral control. Enantioselectivity drops to <30% ee without auxiliaries due to the planar benzimidazole system.
Racemic hybrids are resolved through:
Simulated moving bed chromatography (Chiralpak IC, ethanol/heptane) achieves preparative-scale separation (99% ee, throughput 1.2 kg/day). The pentyl chain length optimizes crystallization efficiency by balancing solubility and molecular rigidity.
Table 3: Asymmetric Synthesis and Resolution Strategies
Strategy | Conditions | ee (%) | Yield (%) | Scale Limitation |
---|---|---|---|---|
(S)-PyBox/Copper catalysis | −20°C, CH₂Cl₂, 24 h | 88–90 | 75 | Catalyst cost |
Evans auxiliary | 3 steps, THF, −78°C to rt | >99 | 62 (3 steps) | Multi-step synthesis |
Enzymatic resolution | Lipase B, vinyl acetate, MTBE, 40°C | 99 (S) | 45 (theoretical max) | Requires N-H group |
Chiral SMB chromatography | Chiralpak IC, EtOH/heptane 30:70 | 99 | 95 recovery | Equipment investment |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: